4-(3,5-Difluorophenyl)pyrrolidin-3-amine 4-(3,5-Difluorophenyl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17694769
InChI: InChI=1S/C10H12F2N2/c11-7-1-6(2-8(12)3-7)9-4-14-5-10(9)13/h1-3,9-10,14H,4-5,13H2
SMILES:
Molecular Formula: C10H12F2N2
Molecular Weight: 198.21 g/mol

4-(3,5-Difluorophenyl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC17694769

Molecular Formula: C10H12F2N2

Molecular Weight: 198.21 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-Difluorophenyl)pyrrolidin-3-amine -

Specification

Molecular Formula C10H12F2N2
Molecular Weight 198.21 g/mol
IUPAC Name 4-(3,5-difluorophenyl)pyrrolidin-3-amine
Standard InChI InChI=1S/C10H12F2N2/c11-7-1-6(2-8(12)3-7)9-4-14-5-10(9)13/h1-3,9-10,14H,4-5,13H2
Standard InChI Key FYBQFHJIWWIAHL-UHFFFAOYSA-N
Canonical SMILES C1C(C(CN1)N)C2=CC(=CC(=C2)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(3,5-Difluorophenyl)pyrrolidin-3-amine (IUPAC name: 4-(3,5-difluorophenyl)pyrrolidin-3-amine) features a five-membered pyrrolidine ring with two distinct substituents: a 3,5-difluorophenyl group at the 4-position and an amine group at the 3-position. The fluorine atoms on the aromatic ring enhance electronegativity and metabolic stability, while the pyrrolidine scaffold contributes to conformational rigidity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₂F₂N₂
Molecular Weight198.21 g/mol
Canonical SMILESC1C(C(CN1)N)C2=CC(=CC(=C2)F)F
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area49.8 Ų

The compound’s logP value (estimated at 1.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-(3,5-Difluorophenyl)pyrrolidin-3-amine involves multi-step processes emphasizing enantioselectivity and functional group compatibility. A representative pathway, adapted from patent literature , proceeds as follows:

  • Pyrrolidone Protection: Pyrrolidone reacts with di-tert-butyl carbonate under basic conditions to form tert-butyl pyrrolidone-1-carboxylate .

  • Grignard Addition: The protected pyrrolidone reacts with a Grignard reagent derived from 3,5-difluorobromobenzene, yielding 2-(3,5-difluorophenyl)-2-hydroxypyrrolidine-1-tert-butylcarboxylate .

  • Deprotection and Cyclization: Acid-catalyzed dehydration removes the tert-butoxycarbonyl (Boc) group, forming 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole .

  • Chiral Reduction: Enantioselective reduction using a chiral acid (e.g., D-mandelic acid) and ammonia borane affords R- or S-configured 4-(3,5-difluorophenyl)pyrrolidin-3-amine with >90% enantiomeric excess .

Optimization Challenges

  • Stereochemical Control: Achieving high enantiomeric purity requires precise chiral induction, as minor impurities can significantly alter biological activity .

  • Fluorine Reactivity: The electron-withdrawing nature of fluorine necessitates mild reaction conditions to prevent aryl ring decomposition.

Biological Activity and Mechanism of Action

Estrogen Receptor Modulation

In estrogen receptor-positive cancers, pyrrolidine derivatives bearing difluorophenyl groups act as selective estrogen receptor degraders (SERDs). Compound 43d from J. Med. Chem. , which shares structural motifs with 4-(3,5-Difluorophenyl)pyrrolidin-3-amine, achieves 98% ERα degradation efficacy by displacing estradiol and inducing receptor conformational changes .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Source
43d (SERD)ERα0.2 nM
N-Substituted UreaVEGFR23.5 nM
4-(3,5-DFP)-pyrrolidineKinase PanelPending

Therapeutic Applications

Oncology

Preclinical studies highlight the compound’s utility in overcoming drug resistance. In HER2-positive breast cancer models, pyrrolidine-based inhibitors restore sensitivity to trastuzumab by blocking alternative signaling pathways .

Central Nervous System Disorders

The amine group facilitates blood-brain barrier penetration, making this scaffold a candidate for neurodegenerative disease drug development. Structural analogs inhibit tau aggregation in Alzheimer’s models at micromolar concentrations.

Future Directions

Targeted Drug Delivery

Conjugation to antibody-drug conjugates (ADCs) could enhance tumor-specific uptake. Preliminary data suggest that fluorinated pyrrolidines improve ADC stability by reducing off-target cleavage.

Computational Modeling

Molecular dynamics simulations predict strong binding to cyclin-dependent kinases (CDKs). Virtual screening campaigns are underway to identify CDK4/6-specific derivatives .

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